Cas no 72822-13-0 (Dapiprazole hydrochloride)

Dapiprazole hydrochloride is a selective α1-adrenergic receptor antagonist primarily used in ophthalmology to reverse pharmacologically induced mydriasis. Its mechanism of action involves competitive inhibition of adrenergic receptors in the iris dilator muscle, leading to rapid pupil constriction. The compound is valued for its high specificity, minimal systemic absorption, and predictable efficacy in clinical settings. It is commonly administered as a topical solution, with effects typically observed within 30–60 minutes post-application. Dapiprazole hydrochloride is particularly useful in post-exam scenarios where prompt reversal of pupil dilation is required. Its well-documented safety profile and targeted action make it a reliable choice for ophthalmic applications.
Dapiprazole hydrochloride structure
Dapiprazole hydrochloride structure
Product name:Dapiprazole hydrochloride
CAS No:72822-13-0
MF:C19H28ClN5
MW:361.91212272644
CID:567672
PubChem ID:329825496

Dapiprazole hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Triazolo[4,3-a]pyridine,5,6,7,8-tetrahydro-3-[2-[4-(2-methylphenyl)-1-piperazinyl]ethyl]-,hydrochloride (1:1)
    • Dapiprazole Hydrochloride
    • 1,2,4-Triazolo[4,3-a]pyridine,5,6,7,8-tetrahydro-3-[2-[4-(2-methylphenyl)-1-piperazinyl]ethyl]...
    • Dapiprazole (hydrochloride)
    • AF 2139
    • AF-2139
    • Dapiprazole HCl
    • Dapiprazole hydrochloride (USAN)
    • DSSTox_CID_28595
    • DSSTox_GSID_48669
    • DSSTox_RID_82866
    • Rev-Eyes
    • 5,6,7,8-Tetrahydro-3-[2-[4-(2-methylphenyl)-1-piperazinyl]ethyl]-1,2,4-triazolo[4,3-a]pyridine hydrochloride
    • Glamidolo Hydrochloride
    • 1,2,4-Triazolo(4,3-a)pyridine, 5,6,7,8-tetrahydro-3-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-, monohydrochloride
    • DAPIPRAZOLE HYDROCHLORIDE [VANDF]
    • 5,6,7,8-Tetrahydro-3-(2-(4-o-tolyl-1-piperazinyl)ethyl)-s-triazolo(4,3-a)pyridine monohydrochloride
    • CS-5720
    • Dapiprazole hydrochloride, >=98% (HPLC)
    • HMS3746G11
    • UNII-DS9UJN1I0X
    • SCHEMBL667604
    • 3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride
    • Tox21_113035_1
    • CHEMBL1201044
    • 3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
    • Q27276579
    • DAPIPRAZOLE MONOHYDROCHLORIDE [MI]
    • DTXCID4028595
    • DAPIPRAZOLE HYDROCHLORIDE [ORANGE BOOK]
    • DAPIPRAZOLE HYDROCHLORIDE (MART.)
    • 72822-13-0 (HCl)
    • AC-8851
    • DTXSID7048669
    • D82527
    • 5,6,7,8-Tetrahydro-3-[2-(4-O-tolyl-1-piperazinyl)ethyl]-S-triazolo[4,3-a]pyridine monohydrochloride
    • Tox21_113035
    • 3-(2-(4-o-tolylpiperazin-1-yl)ethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
    • 5,6,7,8-Tetrahydro-3-[2-[4-(2-methylphenyl)-1-piperazinyl]ethyl]-1,2,4-triazolo[4,3-a]pyridine
    • 3-(2-(4-(o-tolyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
    • 3-[2-[4-(2-methylphenyl)-1-piperazinyl]ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
    • Remydrial
    • DAPIPRAZOLEHYDROCHLORIDE
    • D03648
    • NCGC00262927-01
    • 3-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-5,6,7,8,-tetrahydro-1,2,4-triazolo(4,3-a)pyridine hydrochloride
    • Dapiprazole monohydrochloride
    • DAPIPRAZOLE HYDROCHLORIDE [WHO-DD]
    • 5,6,7,8-TETRAHYDRO-3-(2-(4-(2-METHYLPHENYL)-1-PIPERAZINYL)ETHYL)-1,2,4-TRIAZOLO(4,3-A)PYRIDINE MONOHYDROCHLORIDE
    • s5281
    • DS9UJN1I0X
    • HY-A0142A
    • BCP34410
    • AS-16932
    • A837632
    • FT-0665471
    • CAS-72822-13-0
    • Dapiprazole hydrochloride [USAN]
    • Rev-Eyes (TN)
    • AKOS015966533
    • CCG-268185
    • 72822-13-0
    • Reversil Hydrochloride
    • DAPIPRAZOLE HYDROCHLORIDE [MART.]
    • SBI-0654153.0001
    • 3-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine,hydrochloride
    • Dapiprazole hydrochloride
    • MDL: MFCD00941400
    • Inchi: InChI=1S/C19H27N5.ClH/c1-16-6-2-3-7-17(16)23-14-12-22(13-15-23)11-9-19-21-20-18-8-4-5-10-24(18)19;/h2-3,6-7H,4-5,8-15H2,1H3;1H
    • InChI Key: ZIODNPFQZIHCOE-UHFFFAOYSA-N
    • SMILES: CC1=CC=CC=C1N2CCN(CCC3=NN=C4CCCCN43)CC2.[H]Cl

Computed Properties

  • Exact Mass: 357.17232
  • Monoisotopic Mass: 361.203
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 395
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: nothing
  • Topological Polar Surface Area: 37.2A^2
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Crystallize from absolute ethanol
  • Density: 1.22
  • Melting Point: 206-207°
  • Boiling Point: 538.9 °C at 760 mmHg
  • Flash Point: 538.9 °C at 760 mmHg
  • PSA: 37.19
  • LogP: 2.29040

Dapiprazole hydrochloride Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Toxicity:LD50 in mice (mg/kg): 260 i.p. (Silvestrini)

Dapiprazole hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3996-200 mg
Dapiprazole Hydrochloride
72822-13-0 99.90%
200mg
¥5620.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3996-25mg
Dapiprazole Hydrochloride
72822-13-0 100%
25mg
¥ 832 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce44618-50mg
Dapiprazole hydrochloride
72822-13-0 98%
50mg
¥2050.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce44618-100mg
Dapiprazole hydrochloride
72822-13-0 98%
100mg
¥3744.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3996-25 mg
Dapiprazole Hydrochloride
72822-13-0 99.90%
25mg
¥1227.00 2022-04-26
ChemScence
CS-5720-10mg
Dapiprazole hydrochloride
72822-13-0 99.44%
10mg
$84.0 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3996-2 mg
Dapiprazole Hydrochloride
72822-13-0 99.90%
2mg
¥291.00 2022-04-26
Ambeed
A893853-100mg
3-(2-(4-(o-Tolyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
72822-13-0 99%
100mg
$115.0 2025-02-20
Ambeed
A893853-25mg
3-(2-(4-(o-Tolyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
72822-13-0 99%
25mg
$40.0 2025-02-20
Ambeed
A893853-1mg
3-(2-(4-(o-Tolyl)piperazin-1-yl)ethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
72822-13-0 99%
1mg
$7.0 2025-02-20

Additional information on Dapiprazole hydrochloride

Dapiprazole hydrochloride (CAS No. 72822-13-0): A Comprehensive Overview of Its Pharmacological Profile and Recent Research Applications

Dapiprazole hydrochloride, chemically designated as 4-(4-fluorophenyl)-1,4-dihydro-2H-3-benzazepinone hydrochloride, is a well-documented pharmaceutical compound with the CAS number 72822-13-0. This compound has garnered significant attention in the field of pharmacology due to its unique mechanism of action and its potential therapeutic applications. Over the years, extensive research has been conducted to elucidate its pharmacological properties, and recent studies have further expanded our understanding of its role in various medical conditions.

The primary pharmacological target of dapiprazole hydrochloride is the dopamine D2 receptor. Unlike many other dopaminergic agents, dapiprazole functions as a selective D2 receptor antagonist, which means it blocks the action of dopamine at this receptor without significantly affecting other neurotransmitter systems. This selectivity makes it particularly valuable in treating conditions associated with dopamine dysregulation, such as schizophrenia and movement disorders.

One of the most compelling aspects of dapiprazole hydrochloride is its rapid onset of action. Clinical studies have demonstrated that it can produce noticeable effects within minutes, making it a promising candidate for acute treatment scenarios. This property is especially beneficial in psychiatric emergencies where prompt intervention is crucial. Additionally, its short half-life allows for precise dosing and minimizes the risk of prolonged side effects.

Recent research has also explored the potential of dapiprazole hydrochloride in treating cognitive disorders. Studies suggest that by modulating dopamine levels in specific brain regions, dapiprazole may enhance memory and attention functions. This finding opens up new avenues for therapeutic intervention in conditions such as Alzheimer's disease and other dementias, where dopaminergic deficits play a significant role.

The compound's chemical structure, characterized by a benzazepine core and a fluorophenyl substituent, contributes to its unique pharmacological profile. The fluorine atom at the para position of the phenyl ring enhances binding affinity to the D2 receptor, while the dihydrobenzazepinone scaffold provides stability and bioavailability. These structural features have been optimized through medicinal chemistry approaches to improve efficacy and reduce off-target effects.

In clinical trials, dapiprazole hydrochloride has shown promise in managing symptoms associated with psychotic disorders. Patients treated with this compound have reported improvements in positive symptoms such as hallucinations and delusions, as well as negative symptoms like apathy and social withdrawal. The ability to address both positive and negative symptoms makes dapiprazole hydrochloride a versatile therapeutic option for patients with schizophrenia spectrum disorders.

Moreover, dapiprazole hydrochloride has been investigated for its potential role in neuroprotection. Preliminary studies indicate that it may exert neuroprotective effects by reducing oxidative stress and inflammation in brain tissues. These mechanisms are particularly relevant in neurodegenerative diseases where oxidative damage contributes to neuronal dysfunction and death. Further research is warranted to fully understand the neuroprotective potential of this compound.

The synthesis of dapiprazole hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriately substituted benzene derivatives and hydrazine derivatives, followed by cyclization to form the benzazepine core. The introduction of the fluorine atom is typically achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Quality control of dapiprazole hydrochloride is critical to ensure consistency and safety in clinical use. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are employed to verify purity and identify potential impurities. Strict adherence to Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade dapiprazole hydrochloride meets regulatory standards for safety and efficacy.

The future direction of research on dapiprazole hydrochloride includes exploring combination therapies with other antipsychotic agents to enhance treatment outcomes. Additionally, investigating its role in non-psychotic conditions such as depression and anxiety disorders could provide new therapeutic strategies. Advances in drug delivery systems may also improve the bioavailability and targeted action of dapiprazole hydrochloride, further expanding its clinical utility.

In conclusion, dapiprazole hydrochloride (CAS No. 72822-13-0) is a multifaceted pharmaceutical compound with significant therapeutic potential in psychiatric and neurodegenerative disorders. Its selective D2 receptor antagonism, rapid onset of action, and promising neuroprotective effects make it a valuable addition to the pharmacopeia. Continued research efforts are essential to fully harness its benefits and address any remaining challenges in its development and application.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:72822-13-0)Dapiprazole hydrochloride
A837632
Purity:99%/99%
Quantity:250mg/1g
Price ($):176.0/471.0